molecular formula C21H21N5O3S B2376984 N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888422-87-5

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B2376984
CAS RN: 888422-87-5
M. Wt: 423.49
InChI Key: WQOCTKHCTQHSEL-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Reductive Chemistry and Cytotoxicity

The study by Palmer et al. (1995) discusses the reductive chemistry of novel bioreductive drugs, demonstrating their selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This insight is crucial for understanding how similar compounds might be applied in targeting hypoxic tumor cells in cancer therapy (Palmer et al., 1995).

Antiproliferative Activity and Molecular Docking

Huang et al. (2020) synthesized compounds with demonstrated marked inhibition against various cancer cell lines, showcasing the potential of these chemicals in anticancer activity. The molecular docking studies further reveal the interaction mechanisms with biological targets (Huang et al., 2020).

Novel Aromatic Polyimides

Research by Butt et al. (2005) involves the synthesis of novel aromatic polyimides, indicating the broad applicability of related compounds in materials science, particularly in creating materials with desirable thermal and solubility properties (Butt et al., 2005).

Kinesin Spindle Protein Inhibition

A study by Theoclitou et al. (2011) identifies a compound from a series of novel kinesin spindle protein (KSP) inhibitors with excellent biochemical potency, highlighting its potential as an anticancer agent by inducing cellular death through mitotic arrest (Theoclitou et al., 2011).

Synthesis and Antimicrobial Screening

Desai et al. (2013) conducted a study on the synthesis and antimicrobial screening of thiazole ring-incorporating compounds, showcasing the potential of similar chemical structures in developing new therapeutic interventions against bacterial and fungal infections (Desai et al., 2013).

properties

IUPAC Name

N-[4-amino-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-12-7-9-14(10-8-12)19(28)24-17-18(22)25-21(26-20(17)29)30-11-16(27)23-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOCTKHCTQHSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

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